molecular formula C23H22N6O4S B2982013 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 852152-89-7

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide

Cat. No. B2982013
CAS RN: 852152-89-7
M. Wt: 478.53
InChI Key: SLMQRXVZZZPEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H22N6O4S and its molecular weight is 478.53. The purity is usually 95%.
BenchChem offers high-quality 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research on the design and synthesis of certain acetamide derivatives, such as those mentioned in a study by Al-Sanea et al. (2020), shows promising anticancer activity against a range of cancer cell lines. The compounds were synthesized with the aim of discovering new anticancer agents, with one compound exhibiting appreciable cancer cell growth inhibition against eight cancer cell lines, suggesting potential applications in cancer therapy (Al-Sanea et al., 2020).

Anti-Inflammatory and Analgesic Activities

Novel compounds derived from visnaginone and khellinone have shown significant anti-inflammatory and analgesic effects. Abu‐Hashem et al. (2020) synthesized derivatives that demonstrated high inhibitory activity on COX-2 selectivity, with some compounds showing potent analgesic and anti-inflammatory activities comparable to standard drugs. This indicates their potential as new therapeutic agents for managing pain and inflammation (Abu‐Hashem et al., 2020).

Antimicrobial Activity

The antimicrobial properties of pyrimidine-triazole derivatives have been investigated, with some novel derivatives showing activity against selected bacterial and fungal strains. The study by Majithiya and Bheshdadia (2022) highlights the potential of these compounds in developing new antimicrobial agents, which is crucial in the era of increasing antibiotic resistance (Majithiya & Bheshdadia, 2022).

Antiviral Properties

Divya et al. (2017) explored the synthesis and antiviral properties of pyrimidinylsulfamoyl azolyl acetamides, revealing that certain derivatives exhibited antiviral activity against BHK 21 cell lines. This suggests the potential of these compounds in antiviral drug development, offering new avenues for the treatment of viral infections (Divya et al., 2017).

properties

IUPAC Name

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4S/c1-14-4-3-5-15(10-14)24-21(31)13-34-23-28-27-19(11-16-12-20(30)26-22(32)25-16)29(23)17-6-8-18(33-2)9-7-17/h3-10,12H,11,13H2,1-2H3,(H,24,31)(H2,25,26,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMQRXVZZZPEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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